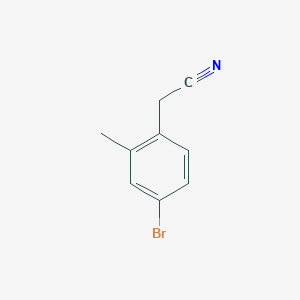

2-(4-Bromo-2-methylphenyl)acetonitrile

Description

2-(4-Bromo-2-methylphenyl)acetonitrile (CAS: 67197-53-9) is a brominated aromatic nitrile with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol. It is primarily utilized as an intermediate in pharmaceutical and fine chemical synthesis due to its reactive nitrile group and bromine substituent, which facilitate further functionalization . Market analyses (2020–2025) highlight its growing demand in industrial applications, with global production capacities steadily increasing to meet pharmaceutical and agrochemical sector needs .

Key synthetic routes involve nucleophilic substitution or coupling reactions, often leveraging bromine’s leaving group properties. For example, 4-bromo-2-methylbenzyl chloride may undergo cyanation to yield the target compound . Structural characterization typically employs NMR, IR, and chromatographic methods, ensuring purity and confirming substituent positions .

Propriétés

IUPAC Name |

2-(4-bromo-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPNKXZIJKBMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593554 | |

| Record name | (4-Bromo-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215800-05-8 | |

| Record name | (4-Bromo-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile typically involves the bromination of 2-methylphenylacetonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromo-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Reduction: Formation of 2-(4-Bromo-2-methylphenyl)ethylamine.

Oxidation: Formation of 2-(4-Bromo-2-methylphenyl)acetic acid.

Applications De Recherche Scientifique

2-(4-Bromo-2-methylphenyl)acetonitrile is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The compound’s reactivity and applications are influenced by the positions of bromine and methyl groups on the benzene ring. Below is a comparative analysis with structurally related brominated phenylacetonitriles:

Key Observations :

- Electronic Effects : Nitro groups (e.g., in CAS 543683-48-3) increase electrophilicity, making such compounds more reactive toward nucleophilic substitution than methyl- or ethoxy-substituted analogs .

- Steric Bulk : α-Methyl groups (e.g., in CAS 215800-05-8) reduce conformational flexibility, impacting binding affinity in pharmaceutical target interactions .

Challenges and Opportunities

- Regulatory Constraints : Brominated nitriles face scrutiny under REACH regulations, necessitating alternative halogenated intermediates in the EU .

- Market Trends : The target compound’s production is concentrated in China, with competitive pricing (~$150/kg) driving its adoption over costlier analogs like CAS 847744-26-7 (\sim$420/kg) .

Activité Biologique

2-(4-Bromo-2-methylphenyl)acetonitrile, with the molecular formula CHBrN, is an organic compound notable for its diverse applications in organic synthesis and potential biological activities. This compound features a bromine atom and a methyl group attached to a phenyl ring, linked to an acetonitrile functional group. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The compound is characterized by:

- Molecular Weight : 202.07 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules. This interaction can lead to modulation of various biochemical pathways, including those involved in cancer and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Listeria monocytogenes | 16 μg/mL |

These results suggest that the compound could be a candidate for developing new antibiotics targeting resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving:

- Induction of apoptosis

- Inhibition of cell cycle progression

In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cells, indicating its potential as an anticancer agent .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound effectively inhibited MRSA growth at concentrations as low as 16 μg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Investigation into Anticancer Mechanisms

Another significant study focused on the compound's anticancer properties against human breast cancer cell lines. The findings revealed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential for further development as an anticancer drug .

Comparison with Similar Compounds

In comparison to structurally similar compounds such as 2-(4-Chloro-2-methylphenyl)acetonitrile and 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile, this compound exhibits unique reactivity due to the presence of the bromine atom. This distinctiveness may enhance its binding affinity to biological targets and influence its pharmacological profile.

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|

| This compound | Effective against MRSA | Induces apoptosis |

| 2-(4-Chloro-2-methylphenyl)acetonitrile | Moderate | Limited |

| 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile | Effective against E. coli | Induces necrosis |

Q & A

Q. What are the optimal synthesis methods for 2-(4-Bromo-2-methylphenyl)acetonitrile?

Methodological Answer: The synthesis typically involves halogenation and nitrile group introduction. One approach starts with brominated aromatic precursors, such as 4-bromo-2-methylbenzaldehyde, followed by nucleophilic substitution or cyanation. For example:

- Nucleophilic Substitution Route : Reacting 4-bromo-2-methylbenzyl bromide with sodium cyanide (NaCN) in a polar aprotic solvent (e.g., DMF) under reflux yields the nitrile product .

- Cyanation via Knoevenagel Reaction : Using malononitrile and a brominated aromatic aldehyde in the presence of a base catalyst (e.g., piperidine) .

Industrial methods emphasize automated reactors for precise control of temperature (60–80°C) and reagent stoichiometry to achieve >90% purity .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : H NMR (CDCl) shows signals for the methyl group (~δ 2.4 ppm) and aromatic protons (δ 7.2–7.8 ppm). The nitrile carbon appears at ~δ 120 ppm in C NMR .

- IR : A sharp peak at ~2250 cm confirms the C≡N stretch .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018 refines the structure, with ORTEP-3 generating thermal ellipsoid plots. Key metrics include C-Br bond lengths (~1.89 Å) and torsion angles for steric effects .

Q. What safety protocols are recommended when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (nitrile gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to volatility and potential cyanide release .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Waste Disposal : Neutralize with alkaline sodium hypochlorite before incineration .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure refinement be resolved?

Methodological Answer: Discrepancies (e.g., poor R-factors or electron density anomalies) require:

- Data Reintegration : Check for twinning or absorption effects using PLATON .

- Model Adjustment : Refine disorder with PART instructions in SHELXL. For example, bromine positional disorder in the aromatic ring may require split-site refinement .

- Validation Tools : Use checkCIF to identify geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom’s electronegativity and the methyl group’s steric effects influence reactivity:

- Kinetic Studies : Polar solvents (e.g., DMSO) stabilize transition states, accelerating SAr (nucleophilic aromatic substitution) with amines or thiols. Rate constants (k) correlate with Hammett σ values for substituents .

- DFT Calculations : Electron-withdrawing groups (e.g., -CN) lower the LUMO energy, enhancing electrophilicity at the bromine-bearing carbon .

Q. How can experiments be designed to explore its potential as a pharmaceutical intermediate?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing Br with Cl or adding methoxy groups) and test against biological targets (e.g., kinases) .

- Binding Assays : Use fluorescence polarization to measure affinity for receptors (e.g., GPCRs). IC values <10 µM indicate lead potential .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t) >60 min suggests suitability for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.